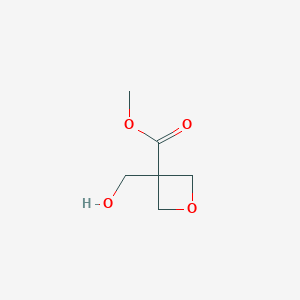
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate is a chemical compound with the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a carboxylate ester group
Mechanism of Action
Target of Action
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Related compounds such as oxetanes are known to undergo polymerization via an active chain end mechanism (ace) or an activated monomer mechanism (amm) . These mechanisms involve the interaction of the compound with its targets, leading to changes in the molecular structure.
Biochemical Pathways
Oxetanes, which are structurally similar, are known to be involved in the synthesis of branched polyethers . This suggests that this compound may also influence similar biochemical pathways, leading to downstream effects on the synthesis of complex organic structures.
Result of Action
Related compounds such as oxetanes have been used in the synthesis of polymers , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, storage temperature can affect its stability . Moreover, the compound should be handled under inert gas (nitrogen or Argon) at 2-8°C . These factors should be considered when handling and using this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(hydroxymethyl)oxetane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the intramolecular etherification of a hydroxy ester precursor under acidic or basic conditions . Another approach involves the ring-closing metathesis of a diene precursor using a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)oxetane-3-carboxylate
Reduction: Formation of 3-(hydroxymethyl)oxetane-3-methanol
Substitution: Formation of various substituted oxetane derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-oxetanemethanol: Similar structure but lacks the carboxylate ester group.
3-Ethyl-3-hydroxymethyl oxetane: Similar structure with an ethyl group instead of a methyl group.
3,3-Dimethyloxetane: Similar structure with two methyl groups on the oxetane ring.
Uniqueness
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate is unique due to the presence of both a hydroxymethyl group and a carboxylate ester group on the oxetane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
methyl 3-(hydroxymethyl)oxetane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-9-5(8)6(2-7)3-10-4-6/h7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRLVZSKUIUNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(COC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Spiro[chroman-2,1'-cyclobutan]-4-amine hcl](/img/structure/B2986331.png)
![1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2986332.png)
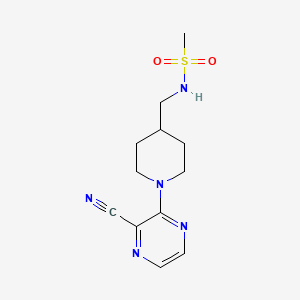
![N-(3'-acetyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2986335.png)
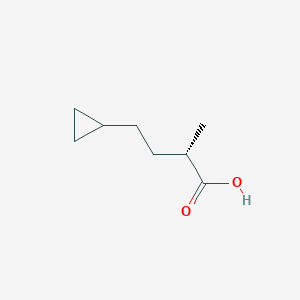

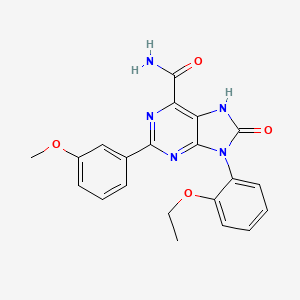
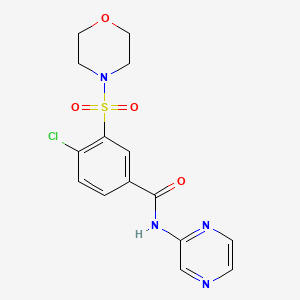
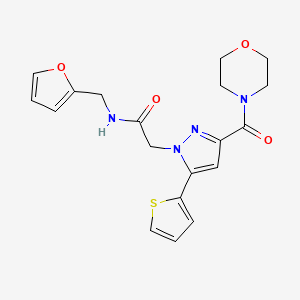
![3-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2986344.png)
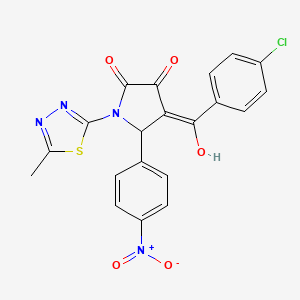

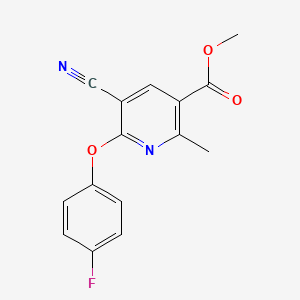
![5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2986352.png)
